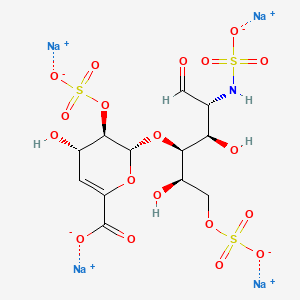![molecular formula C17H16O5 B12395511 (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5,7-ジヒドロキシ-3-[(4-メトキシフェニル)メチル]-2,3-ジヒドロクロメン-4-オンは、その潜在的な生物活性で知られるフラボノイド化合物です。この化合物は、多くの天然に存在するフラボノイドに見られる一般的な特徴であるクロメン-4-オン構造を特徴としています。
準備方法
合成経路と反応条件
(3R)-5,7-ジヒドロキシ-3-[(4-メトキシフェニル)メチル]-2,3-ジヒドロクロメン-4-オンの合成は、通常、容易に入手可能な前駆体から始まるいくつかのステップを伴います。一般的な合成経路の1つには、塩基性条件下で適切なクロモン誘導体と4-メトキシベンズアルデヒドの縮合が含まれ、続いて環化と還元ステップによって所望の生成物が得られます。反応条件は、多くの場合、反応を促進するために、水酸化ナトリウムまたは炭酸カリウムなどの触媒とともに、エタノールまたはメタノールなどの溶媒の使用を伴います。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模な規模で行われます。連続フローリアクターと自動化システムの使用は、合成プロセスの効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術が、さまざまな用途に適した高純度製品を得るために用いられます。
化学反応の分析
反応の種類
(3R)-5,7-ジヒドロキシ-3-[(4-メトキシフェニル)メチル]-2,3-ジヒドロクロメン-4-オンは、次のようないくつかの種類の化学反応を起こします。
酸化: ヒドロキシル基は、キノンまたは他の酸化された誘導体を形成するために酸化され得ます。
還元: クロメン-4-オン構造のカルボニル基は、対応するアルコールを形成するために還元され得ます。
置換: メトキシ基は、求核置換反応によって他の官能基で置換され得ます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化には過マンガン酸カリウムまたは過酸化水素などの酸化剤、還元には水素化ホウ素ナトリウムなどの還元剤、置換反応にはアミンまたはチオールなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なり、温度、溶媒、触媒が重要な役割を果たします。
形成される主な生成物
これらの反応から形成される主な生成物には、酸化された誘導体、還元されたアルコール、および置換されたアナログが含まれ、それぞれ異なる化学的および生物学的特性を持っています。
科学研究の用途
(3R)-5,7-ジヒドロキシ-3-[(4-メトキシフェニル)メチル]-2,3-ジヒドロクロメン-4-オンは、次のような幅広い科学研究の用途を持っています。
化学: より複雑なフラボノイド誘導体の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗酸化作用と抗炎症作用について研究されています。
医学: 癌や心臓血管疾患などのさまざまな疾患の治療における潜在的な治療効果について調査されています。
業界: 天然物ベースの医薬品やニュートラシューティカルの開発に利用されています。
科学的研究の応用
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
(3R)-5,7-ジヒドロキシ-3-[(4-メトキシフェニル)メチル]-2,3-ジヒドロクロメン-4-オンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。ヒドロキシル基はフリーラジカルを捕捉することができ、その抗酸化作用に貢献します。さらに、この化合物は、炎症や細胞増殖に関与するシグナル伝達経路を調節することができ、治療用途の潜在的な候補となっています。
類似の化合物との比較
類似の化合物
ケルセチン: メトキシ基を欠く、類似のヒドロキシル化パターンを持つフラボノイド。
ケンフェロール: 類似の構造を持つが、異なる置換パターンを持つ別のフラボノイド。
ナリンゲニン: 類似のクロメン-4-オンコアを持つが、異なる官能基を持つフラバノン。
独自性
(3R)-5,7-ジヒドロキシ-3-[(4-メトキシフェニル)メチル]-2,3-ジヒドロクロメン-4-オンにおけるメトキシフェニル基の存在は、他のフラボノイドと区別し、その生物活性を高め、さらなる研究開発のためのユニークな化合物となります。
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar hydroxylation patterns but lacking the methoxy group.
Kaempferol: Another flavonoid with a similar structure but different substitution patterns.
Naringenin: A flavanone with a similar chromen-4-one core but different functional groups.
Uniqueness
The presence of the methoxyphenyl group in (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one distinguishes it from other flavonoids, potentially enhancing its biological activity and making it a unique compound for further research and development.
特性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC名 |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3/t11-/m1/s1 |
InChIキー |
IERGURVELWCYAW-LLVKDONJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@@H]2COC3=CC(=CC(=C3C2=O)O)O |
正規SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



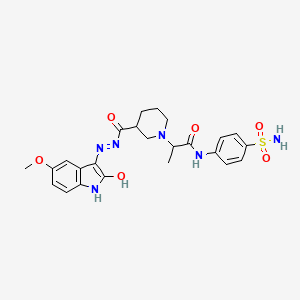
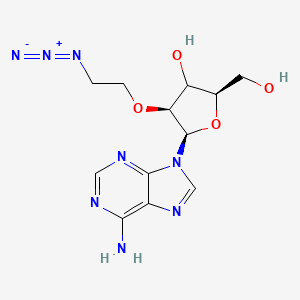
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
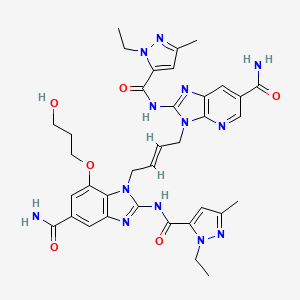
![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
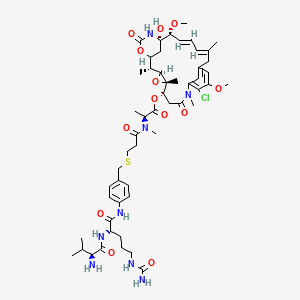
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
